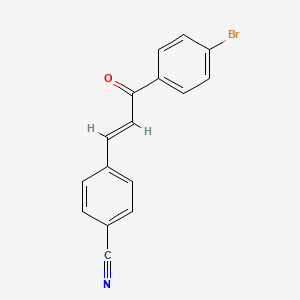
N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide: is an organic compound that belongs to the class of carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and ammonium acetate under reflux conditions.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving furfural and an appropriate amine.
Amidation Reaction: The final step involves the amidation of the pyridine-furan intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The compound can undergo substitution reactions at the amide group, leading to the formation of various substituted carboxamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted carboxamides.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)pyrazole-2-carboxamide
- N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxamide
Comparison:
- N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets.
- N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)pyrazole-2-carboxamide and N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxamide have different heterocyclic rings (pyrazole and thiophene, respectively), which can lead to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
N-(1-ethyl-6-oxopyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-2-14-8-9(5-6-11(14)15)13-12(16)10-4-3-7-17-10/h3-8H,2H2,1H3,(H,13,16) |
Clé InChI |
VFLLLTWJOXFIRC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=CC1=O)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)




![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)





